molecular formula C7H8BrFN2 B6263813 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine CAS No. 1401817-80-8

3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine

Cat. No.: B6263813
CAS No.: 1401817-80-8
M. Wt: 219.1
InChI Key:
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Description

3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8BrFN2 It is a derivative of benzene, featuring bromine, fluorine, and methylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of N1-methylbenzene-1,2-diamine. The process may involve:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1,2-diamino-5-fluorobenzene: Similar structure but lacks the N1-methyl group.

    5-bromo-3-fluoro-N1-methyl-1,2-benzenediamine: Positional isomer with different substitution pattern.

    2-bromo-5-fluoro-1,3-dimethylbenzene: Similar substituents but different positions on the benzene ring.

Uniqueness

3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of bromine, fluorine, and methylamine groups provides distinct properties that differentiate it from other similar compounds.

Properties

CAS No.

1401817-80-8

Molecular Formula

C7H8BrFN2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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